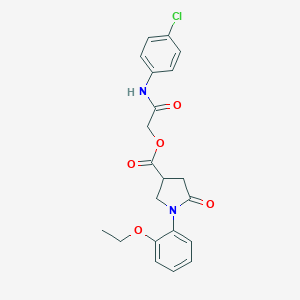
2-(4-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using different methods, and its potential applications in scientific research have been explored.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting certain enzymes or by modulating specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been reported to exhibit analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a lead compound for the development of new drugs. However, its limitations include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 2-(4-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate. These include the development of new synthetic methods to improve the yield and purity of the compound, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action at the molecular level.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, especially in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(4-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been reported using different methods. One of the commonly used methods involves the reaction of 4-chloroaniline with ethyl 2-oxo-2-(2-ethoxyphenyl)acetate in the presence of a base such as potassium carbonate. The resulting intermediate is then heated with pyrrolidine-3-carboxylic acid to obtain the desired product.
Aplicaciones Científicas De Investigación
This compound has shown potential applications in scientific research, especially in the field of medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and analgesic activities. Studies have also shown that this compound has potential as an inhibitor of enzymes such as cyclooxygenase-2 and carbonic anhydrase.
Propiedades
Fórmula molecular |
C21H21ClN2O5 |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
[2-(4-chloroanilino)-2-oxoethyl] 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O5/c1-2-28-18-6-4-3-5-17(18)24-12-14(11-20(24)26)21(27)29-13-19(25)23-16-9-7-15(22)8-10-16/h3-10,14H,2,11-13H2,1H3,(H,23,25) |
Clave InChI |
LSBRMDPZTNGCNI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)



![Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B270798.png)

![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B270803.png)
![4-chloro-N-isobutyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270804.png)
![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)




